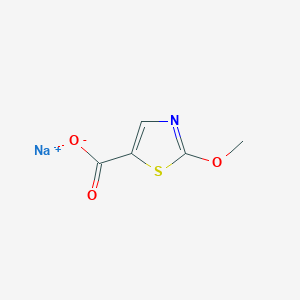
1-(2,4,6-Trichloropyridin-3-yl)prop-2-en-1-one
Overview
Description
Scientific Research Applications
Positional Isomeric Effects on Phosphorescence
- Phosphorescent Material Development : Researchers have investigated positional isomers similar to the compound of interest for their unique phosphorescent properties, demonstrating reversible phosphorescent color switching in response to acid-base vapor stimuli. Such materials hold potential for creating dynamic functional materials with applications in organic electronics and sensor technologies (Li & Yong, 2019).
Chalcone Ligands and Metal Complexes
- Metal Complex Synthesis and Applications : Studies on chalcone ligands related to the specified compound have revealed their utility in synthesizing Pd(II) complexes. These complexes have been analyzed for their structural, spectral, and thermal properties, showing promise in antitumor, antioxidant, and antimicrobial applications (Gaber, Awad, & Atlam, 2018).
Nonlinear Optical Properties
- Optoelectronic Applications : The nonlinear optical (NLO) properties of chalcone derivatives have been extensively studied, revealing potential applications in optoelectronics and photonics. Quantum chemical techniques have been employed to demonstrate the viability of these compounds as organic NLO materials due to their transparency in the visible range and significant charge mobility (Tiwari & Singh, 2016).
Organic Synthesis and Material Science
- Synthetic Methodologies and Material Insights : Research has delved into the one-pot synthesis of enaminone-based compounds, showcasing methodologies that enhance efficiency in organic synthesis. These compounds, including variants similar to "1-(2,4,6-Trichloropyridin-3-yl)prop-2-en-1-one," have been characterized for their molecular and structural properties, contributing to the development of new materials (Barakat et al., 2020).
Antimicrobial and Antifungal Applications
- Biological Activity : The antimicrobial and antifungal activities of compounds synthesized through condensation reactions involving 2-acetylpyridine have been explored. This research indicates moderate antifungal activities for certain compounds, highlighting the potential for pharmaceutical applications in treating infections (Rusnac et al., 2020).
properties
IUPAC Name |
1-(2,4,6-trichloropyridin-3-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3NO/c1-2-5(13)7-4(9)3-6(10)12-8(7)11/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPIVTNOKVPUSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C1=C(N=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4,6-Trichloropyridin-3-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3,4-Dimethyl-phenyl)-5-[2-(1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402869.png)




![[(2E)-1-Methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B1402879.png)






![5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-2-thioxo-3-p-tolyl-thiazolidin-4-one](/img/structure/B1402891.png)
